BTZ043 Racemate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

BTZ043 Racemate is a decaprenylphosphoryl-β-D-ribose 2’-epimerase (DprE1) inhibitor . It acts as a new antimycobacterial agent that kills Mycobacterium tuberculosis . The antimicrobial activity of BTZ043 is more potent than BTZ043 Racemate .

Synthesis Analysis

BTZ043 inhibits a bacterial epimerase enzyme that produces the sugar d-arabinose, the sole precursor for the synthesis of a polysaccharide that is an essential component of the bacterial cell wall . The chemical studies on BTZ043 confirmed that the unsubstituted aromatic carbons of BTZ043 are the most electron deficient and might be prone to nucleophilic attack .Molecular Structure Analysis

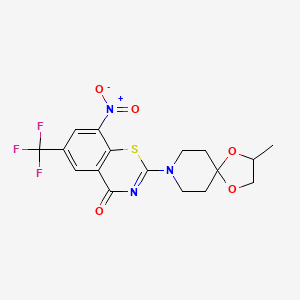

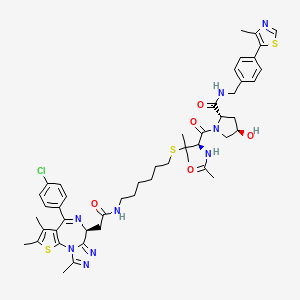

The molecular formula of BTZ043 Racemate is C17H16F3N3O5S . The crystal and molecular structure of BTZ043 has been determined, revealing two conformational isomers in the crystal .Chemical Reactions Analysis

Nucleophiles such as thiolates, cyanide, and hydride induce non-enzymatic reduction of the nitro groups present in BTZ043 to the corresponding nitroso intermediates .科学的研究の応用

Tuberculosis Treatment

BTZ043 Racemate is a promising candidate for inclusion in combination therapies for both drug-sensitive and extensively drug-resistant Tuberculosis (TB) . It has shown similar activity against all clinical isolates of M. tuberculosis that were tested, including extensively drug-resistant and multidrug-resistant strains .

Bactericidal Activity

BTZ043 Racemate has bactericidal properties, reducing viability in vitro by more than 1000-fold in under 72 hours, which is comparable to the INH killing effect . This makes it a potent agent in combating bacterial infections.

Targeting DprE1

BTZ043 Racemate acts as a decaprenylphosphoryl-β-D-ribose 2’-epimerase (DprE1) inhibitor . By targeting DprE1, BTZ043 abolishes the formation of decaprenylphosphoryl arabinose, leading to cell lysis and death of Mycobacterium tuberculosis .

In Vivo Efficacy

The in vivo efficacy of BTZ043 was assessed 4 weeks after a low-dose aerosol infection in the chronic BALB/c mice model of TB . Four weeks of treatment with BTZ043 reduced the bacterial load in the lungs and spleens by 1 and 2 logs, respectively .

Potential for Combination Therapy

BTZ043 Racemate, when used in combination with other drugs like TMC207, has shown a stronger cidal effect on M. tuberculosis . This suggests its potential for use in combination therapies.

Activity Against Inert M. tuberculosis

BTZ043 Racemate has shown less effectiveness in two different model systems involving metabolically inert M. tuberculosis . This indicates that BTZ043 blocks a step in active metabolism similar

作用機序

Target of Action

BTZ043 Racemate primarily targets the enzyme Decaprenylphosphoryl-β-D-ribose 2’-epimerase (DprE1) . This enzyme plays a crucial role in the synthesis of D-Arabinofuranose, a key component of arabinogalactan and arabinomannan, which are essential for the cell wall synthesis of Mycobacterium tuberculosis .

Mode of Action

BTZ043 Racemate inhibits the function of DprE1 by blocking its activity . This inhibition prevents the formation of D-Arabinofuranose, thereby disrupting the synthesis of the mycobacterial cell wall . The action of BTZ043 Racemate is highly selective for mycobacterial species .

Biochemical Pathways

The primary biochemical pathway affected by BTZ043 Racemate is the synthesis of the mycobacterial cell wall. By inhibiting DprE1, BTZ043 Racemate disrupts the formation of arabinogalactan and arabinomannan, leading to the lysis of the mycobacterial cell and death of the bacterium .

Pharmacokinetics

The pharmacokinetic properties of BTZ043 Racemate are still under investigation. It has been shown to have an acceptable stability in the human organism with no human-specific metabolite . It also showed low interaction with the CYP450 enzymes , indicating a low potential for drug-drug interactions.

Result of Action

BTZ043 Racemate has demonstrated potent bactericidal activity, reducing the viability of Mycobacterium tuberculosis in vitro by more than 1000-fold in under 72 hours . It is active against all tested Mtb strains, including those isolated from multi-drug resistant (MDR) and extensively drug-resistant (XDR) patients .

Action Environment

The efficacy of BTZ043 Racemate can be influenced by the environment within the host organism. For instance, it has been found to penetrate cellular and necrotic lesions and was retained at levels above the serum-shifted minimal inhibitory concentration in caseum . This indicates that the drug’s action, efficacy, and stability can be influenced by factors such as the presence of lesions and the local concentration of the drug within these lesions .

Safety and Hazards

将来の方向性

Benzothiazinethione, a derivative of BTZ043, has shown superb in vivo antitubercular efficacy in an acute Mtb infection mouse model, significantly better than that of BTZ043 . This indicates that Benzothiazinethione could be a promising preclinical candidate for the treatment of drug-resistant tuberculosis .

特性

IUPAC Name |

2-(3-methyl-1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-8-nitro-6-(trifluoromethyl)-1,3-benzothiazin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16F3N3O5S/c1-9-8-27-16(28-9)2-4-22(5-3-16)15-21-14(24)11-6-10(17(18,19)20)7-12(23(25)26)13(11)29-15/h6-7,9H,2-5,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTUIRORNXIOHQR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC2(O1)CCN(CC2)C3=NC(=O)C4=C(S3)C(=CC(=C4)C(F)(F)F)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16F3N3O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80678524 |

Source

|

| Record name | 2-(2-Methyl-1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-8-nitro-6-(trifluoromethyl)-4H-1,3-benzothiazin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80678524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

431.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

BTZ043 Racemate | |

CAS RN |

957217-65-1 |

Source

|

| Record name | 2-(2-Methyl-1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-8-nitro-6-(trifluoromethyl)-4H-1,3-benzothiazin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80678524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-amino-5-(4-pyridinyl)phenyl]-1-pyrrolidinecarboxamide](/img/structure/B606355.png)